molecular formula C15H22N2O B568034 4-(1-Benzylpyrrolidin-3-yl)morpholine CAS No. 1245646-52-9

4-(1-Benzylpyrrolidin-3-yl)morpholine

Cat. No.: B568034
CAS No.: 1245646-52-9
M. Wt: 246.354
InChI Key: RWCVUCABYYOWJT-UHFFFAOYSA-N
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Description

4-(1-Benzylpyrrolidin-3-yl)morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered structure with one oxygen and one nitrogen atom) linked to a pyrrolidine ring (a five-membered secondary amine) substituted with a benzyl group at the 3-position. This structural arrangement confers unique physicochemical properties:

  • Hydrogen Bonding: The secondary amine in pyrrolidine and the ether oxygen in morpholine may participate in hydrogen bonding, influencing solubility and receptor binding.
  • Synthetic Complexity: The stereochemistry at the pyrrolidine ring and benzyl substitution could pose challenges in synthesis and purification.

Properties

IUPAC Name

4-(1-benzylpyrrolidin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-16-7-6-15(13-16)17-8-10-18-11-9-17/h1-5,15H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCVUCABYYOWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677461
Record name 4-(1-Benzylpyrrolidin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245646-52-9
Record name 4-(1-Benzylpyrrolidin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzylpyrrolidin-3-yl)morpholine typically involves the reaction of morpholine with a benzyl-substituted pyrrolidine precursor. One common method involves the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbon of the benzyl-substituted pyrrolidine . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled. Purification steps, including crystallization or chromatography, are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzylpyrrolidin-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its role as a pharmacological tool in studying the function of enzymes such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). Research indicates that modifications to the morpholine substituent can significantly enhance inhibitory potency against NAPE-PLD, making it a valuable compound for exploring the biosynthesis of bioactive lipids like anandamide .

Neuroscience Research

In neuroscience, 4-(1-Benzylpyrrolidin-3-yl)morpholine has shown promise in modulating endocannabinoid signaling pathways. Studies have demonstrated that compounds like LEI-401, derived from similar structures, can impact emotional behavior in animal models by altering anandamide levels in the brain . This suggests potential applications in treating mood disorders or neurodegenerative conditions.

Anti-inflammatory Applications

The compound has been explored for its anti-inflammatory properties. Research has indicated that derivatives of morpholine compounds can exhibit significant anti-inflammatory effects, which may be beneficial in treating conditions associated with chronic inflammation .

Case Study: LEI-401

A notable case study involves the compound LEI-401, which was developed through structure-activity relationship (SAR) studies of pyrimidine derivatives related to morpholine structures. The modifications made to the substituents on the morpholine ring significantly increased the compound's potency and selectivity as an NAPE-PLD inhibitor. The most effective analogs demonstrated nanomolar potency and favorable drug-like properties .

Table 1: Structure-Activity Relationship Analysis of Morpholine Derivatives

CompoundR GroupIC50 (nM)Comments
LEI-401(S)-3-hydroxypyrrolidine72Most potent inhibitor identified
Compound ACyclopropylmethylamide>1000Less effective compared to LEI-401
Compound BDimethylamine300Moderate activity

Mechanism of Action

The mechanism of action of 4-(1-Benzylpyrrolidin-3-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 4-(1-Benzylpyrrolidin-3-yl)morpholine and related morpholine derivatives:

Compound Name Substituents/Functional Groups Molecular Formula Molar Mass (g/mol) Key Features Potential Applications
This compound Benzyl-pyrrolidine, morpholine Not provided Not provided High lipophilicity; secondary amine Pharmaceuticals (inferred)
VPC-14449 2,4-Dibromoimidazole, thiazole, morpholine Not provided Not provided Halogenated groups enhance reactivity; structural synthesis challenges DNA-binding studies
4-(4,6-Dichloropyrimidin-2-yl)morpholine Dichloropyrimidine, morpholine C₈H₈Cl₂N₂O ~223.0 Electron-withdrawing Cl atoms; electrophilic pyrimidine ring Agrochemicals, pharmaceuticals
4-[1-Benzoyl-4-(pyridin-2-yl)-1H-pyrazol-3-yl]morpholine Benzoyl, pyridine, pyrazole, morpholine C₁₉H₁₈N₄O₂ 334.37 Aromatic π-π interactions; rigid pyrazole core Kinase inhibition (hypothesized)
Key Observations:
  • Halogenation : VPC-14449 and 4-(4,6-Dichloropyrimidin-2-yl)morpholine incorporate bromine or chlorine atoms, which increase molecular weight and reactivity. These halogens may enhance binding to biological targets via hydrophobic or halogen-bonding interactions .
  • Synthetic Challenges : VPC-14449’s structural misrepresentation in early studies underscores the importance of precise synthesis, particularly with halogen placement .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The benzyl group in the target compound likely results in higher logP values than 4-(4,6-Dichloropyrimidin-2-yl)morpholine but lower than the heavily halogenated VPC-14447.
  • Solubility : The pyrimidine and pyrazole rings in and may reduce aqueous solubility compared to the target compound’s amine and ether functionalities.
  • Metabolic Stability : The pyrrolidine ring in the target compound could undergo oxidative metabolism, whereas halogenated analogs (e.g., ) might exhibit longer half-lives due to decreased susceptibility to enzymatic degradation.

Biological Activity

4-(1-Benzylpyrrolidin-3-yl)morpholine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound is characterized by a morpholine ring substituted with a benzyl group attached to a pyrrolidine moiety. The synthesis typically involves the nucleophilic substitution reaction where morpholine acts as a nucleophile, targeting the electrophilic carbon of the benzyl-substituted pyrrolidine precursor. This reaction can be optimized for high yield and purity using controlled conditions in both batch and continuous flow processes.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Notably, its derivatives have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.

Key Mechanisms:

  • Receptor Modulation : The compound can bind to various receptors, modulating their activity.
  • Enzyme Inhibition : It interferes with the function of enzymes that play roles in neurotransmitter degradation, potentially leading to increased levels of neurotransmitters like acetylcholine .
  • Apoptosis Induction : Certain derivatives have been reported to induce apoptosis in cancer cells through mitochondrial dysfunction .

Pharmacological Properties

Research has indicated that this compound exhibits a range of pharmacological effects, including:

  • Cognitive Enhancement : By inhibiting AChE, it may improve cognitive functions, making it a candidate for Alzheimer's treatment.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on various cancer cell lines through mechanisms involving oxidative stress and apoptosis .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has shown that modifications to the compound's structure can significantly alter its biological activity. For instance, substituting different groups on the morpholine or pyrrolidine rings can enhance potency or selectivity towards specific targets. This has been exemplified in studies where changes in lipophilicity correlated with increased inhibitory activity against target enzymes .

Data Summary

Property Value/Observation
Molecular Formula C₁₄H₁₈N₂O
Molecular Weight 234.31 g/mol
Key Biological Activities AChE inhibition, anticancer properties
Mechanism of Action Enzyme inhibition, receptor modulation
Potential Applications Alzheimer's treatment, cancer therapy

Case Studies

  • Alzheimer's Disease Research : A study investigating the compound's effect on cognitive function showed promising results in enhancing memory retention in animal models by increasing acetylcholine levels through AChE inhibition .
  • Cancer Cell Studies : Derivatives of this compound were tested against various cancer cell lines, revealing significant cytotoxicity linked to mitochondrial dysfunction and oxidative stress induction .

Q & A

What synthetic routes are effective for preparing 4-(1-Benzylpyrrolidin-3-yl)morpholine, and how can reaction conditions be optimized?

Basic
The synthesis of morpholine derivatives often involves catalytic strategies, such as BF₃·Et₂O-mediated reactions in CH₂Cl₂, as demonstrated in the preparation of analogous compounds like 4-(benzofuran-2-yl(4-fluorophenyl)methyl)morpholine (96% yield) . Optimization includes adjusting reaction time, temperature, and catalyst stoichiometry. For example, lower yields (e.g., 43%) in related syntheses may result from incomplete conversion or side reactions, necessitating purification via column chromatography or recrystallization. Characterization using HRESIMS and NMR is critical to confirm structural integrity .

What spectroscopic techniques are critical for characterizing structural features of this compound?

Basic
Key techniques include:

  • Raman and IR spectroscopy : Identify vibrational modes (e.g., C-H stretching at 2980–3145 cm⁻¹) and pressure-induced spectral shifts, such as peak splitting at 1.7 GPa .
  • NMR (¹H/¹³C) : Resolve substituent environments (e.g., benzyl and morpholine protons) .
  • High-resolution mass spectrometry (HRESIMS) : Confirm molecular formula and purity .

How do high-pressure conditions affect the vibrational modes and crystalline structure of this compound?

Advanced
Under high pressure (0–3.5 GPa), Raman spectroscopy reveals phase transitions via peak splitting (e.g., 1175 cm⁻¹ splitting into 1170/1177 cm⁻¹ at 1.7 GPa) and C-H bond stretching mode coalescence. These changes suggest conformational rearrangements driven by weak van der Waals interactions and C-H···O hydrogen bonding . Discontinuities in dω/dp plots at 0.7, 1.7, and 2.5 GPa indicate potential structural phase transitions. Complementary techniques like X-ray diffraction are recommended to correlate spectral changes with lattice modifications .

How can researchers resolve contradictions in spectral data when peaks overlap under varying pressures?

Advanced
Overlapping peaks (e.g., 1103 cm⁻¹ and 1127 cm⁻¹ under pressure) require deconvolution algorithms (e.g., Gaussian/Lorentzian fitting) and comparative analysis with ambient-pressure spectra. Pressure-dependent frequency shifts (dω/dp) can distinguish intrinsic molecular behavior from experimental artifacts. Ab-initio calculations aid in assigning ambiguous bands by simulating vibrational modes under compression .

What complementary techniques can validate phase transitions observed in high-pressure studies?

Advanced
Dielectric spectroscopy and temperature-dependent X-ray diffraction (XRD) are essential to confirm phase transitions. Dielectric measurements can detect changes in molecular dipole alignment, while XRD provides direct evidence of lattice symmetry changes. For example, merging C-H stretching modes (3070/3085 cm⁻¹ above 2.5 GPa) may correlate with altered crystallographic packing .

How does the choice of catalyst (e.g., BF₃·Et₂O) influence the synthesis of morpholine derivatives?

Advanced
BF₃·Et₂O acts as a Lewis acid to facilitate nucleophilic substitutions or cyclizations. Its efficacy depends on electronic effects of substituents; electron-withdrawing groups (e.g., fluorophenyl in 6d) enhance reactivity, yielding higher purity (96% vs. 22% for 6f). Catalyst loading and solvent polarity (e.g., CH₂Cl₂) must be optimized to minimize side reactions, as seen in variable yields across analogs .

What computational methods support the assignment of vibrational bands in IR/Raman spectra?

Advanced
Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level can model vibrational frequencies and assign experimental bands. For example, ab-initio calculations validated C-H stretching modes in morpholine and benzene rings under ambient conditions. Pressure-dependent simulations further clarify mode splitting and merging mechanisms .

What are the key considerations in scaling up the synthesis of this compound while maintaining purity?

Basic
Scale-up requires:

  • Catalyst recovery : BF₃·Et₂O is moisture-sensitive; anhydrous conditions and inert atmospheres are critical.
  • Purification : Use preparative HPLC or fractional distillation for high-purity batches.
  • Process monitoring : In-line FTIR or Raman spectroscopy ensures reaction progression aligns with small-scale results .

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